N-[2-Iodoethyl]trifluoroacetamide
Overview
Description
“N-[2-Iodoethyl]trifluoroacetamide” is a chemical compound with the empirical formula C4H5F3INO . It has a molecular weight of 266.99 . It is used as a reagent for the aminoethylation of sulfhydryl groups .
Molecular Structure Analysis
The molecular structure of “N-[2-Iodoethyl]trifluoroacetamide” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
“N-[2-Iodoethyl]trifluoroacetamide” is known to participate in aminoethylation reactions . In the context of anti-allergic drugs, alkylation of a compound with 2,2,2-trifluoro-N-(2-iodoethyl)acetamide resulted in trifluoroacetamide .
Physical And Chemical Properties Analysis
“N-[2-Iodoethyl]trifluoroacetamide” is a white to off-white flake . It has a melting point range of 64-69°C . The compound should be stored at a temperature between 0-8°C .
Scientific Research Applications
X-ray, FTIR, and DFT Studies
N-[2-Iodoethyl]trifluoroacetamide and its derivatives have been extensively studied using X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and density functional theory (DFT). For instance, the X-ray structures of various iodine-containing derivatives of trifluoroacetamide have been determined, providing insights into their conformations and molecular interactions (Sterkhova, Astakhova, & Shainyan, 2017).
Structural Analysis in Different Phases
The structure of N-[2-Iodoethyl]trifluoroacetamide derivatives has been analyzed in various phases, including crystal, solution, and gas. This has been achieved through IR spectroscopy and quantum chemical simulation at the DFT level, contributing to a deeper understanding of their molecular behavior in different environments (Sterkhova, Lazarev, & Shainyan, 2019).
Reactivity with Alkenes and Dienes
Research has been conducted on the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems. This includes the study of iodoamidation products and the structural elucidation of various reaction products, enhancing our understanding of the compound's reactivity and potential applications in synthetic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
Trifluoroacetylation Applications
The compound has been used in trifluoroacetylation reactions of various functional groups, such as amine, hydroxyl, and thiol groups. These reactions have been achieved under mild, non-acidic conditions, leading to the production of neutral trifluoroacetamides. This demonstrates its utility in synthetic organic chemistry (Donike, 1973).
Oxidative Addition and Cycloaddition Reactions
Investigations into the oxidative addition and cycloaddition reactions of N-[2-Iodoethyl]trifluoroacetamide have revealed interesting stereochemical outcomes and mechanisms. This research contributes to the field of organic synthesis, particularly in the context of creating complex molecular structures (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017).
Fluorination and Fluorescence Response Studies
The compound has been used in the development of fluorinating agents and in studying fluorescence responses. For example, research on the fluorescence response of a trifluoroacetylaminophthalimide derivative to iodide ions illustrates its potential in analytical chemistry and sensor development (Okamoto, Konishi, Kohno, & Satake, 2008).
Synthesis of N-Alkyl and N, N-Dialkyltrifluoroacetamides
N-[2-Iodoethyl]trifluoroacetamide has been employed in the synthesis of N-alkyl and N, N-dialkyltrifluoroacetamides, showcasing its versatility in the generation of a wide range of compounds. This has implications for the development of new materials and chemicals (Landini & Penso, 1988).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-iodoethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3INO/c5-4(6,7)3(10)9-2-1-8/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRHEHPVTSCSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343139 | |
Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Iodoethyl]trifluoroacetamide | |
CAS RN |
67680-56-2 | |
Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Iodoethyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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